molecular formula C5H11N<br>C5H11N<br>CH2(CH2)4NH B6355638 Piperidine (Peptide Grade), 99% CAS No. 110-89-4

Piperidine (Peptide Grade), 99%

Cat. No. B6355638
CAS RN: 110-89-4
M. Wt: 85.15 g/mol
InChI Key: NQRYJNQNLNOLGT-UHFFFAOYSA-N
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Patent
US07875728B2

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[NH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1.[NH:3]1[CH2:11][CH2:15][O:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
amine
Quantity
20 mmol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was then added to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
N1CCCCC1
Name
Type
product
Smiles
N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875728B2

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[NH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1.[NH:3]1[CH2:11][CH2:15][O:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
amine
Quantity
20 mmol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was then added to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
N1CCCCC1
Name
Type
product
Smiles
N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875728B2

Procedure details

A solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) and appropriate amine (20 mmol) in THF (60 mL) was heated for several hours at 60° C. The solvent was evaporated and water was then added to the reaction mixture. The product was isolated by filtration (piperidine, morpholine), or extracted from the water solution with ethyl acetate (1-methylpiperazine, 2-(2-hydroxyethylamino)ethanol)).
Quantity
1.58 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+]([O-])=O)=[CH:4][N:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1>>[NH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:2]1.[NH:3]1[CH2:11][CH2:15][O:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
amine
Quantity
20 mmol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water was then added to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
N1CCCCC1
Name
Type
product
Smiles
N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.